N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The research on derivatives of 1,3,4-oxadiazole compounds, including those similar in structure to N-(4-bromophenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, has shown promising antimicrobial properties. These compounds have been synthesized and tested for their effectiveness against various microbial species, demonstrating variable degrees of activity. Particularly, compounds with specific substitutions have been found to exhibit significant potency against selected bacterial and fungal strains, highlighting the potential of these derivatives in antimicrobial applications (Gul et al., 2017).
Anticancer Activity
In the realm of cancer research, derivatives bearing the 1,3,4-oxadiazole moiety have been evaluated for their antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can exhibit promising anticancer activity, with specific derivatives demonstrating significant inhibitory effects on tumor cell proliferation. This suggests their potential role as lead compounds for the development of new anticancer therapies (Alqahtani et al., 2020).
Antibacterial and Antifungal Properties
Research has also focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties and 1,3,4-oxadiazole rings, aimed at developing effective antimicrobial agents. These studies have revealed that such compounds possess significant antibacterial and antifungal activities, offering potential for the development of novel antimicrobial drugs. The effectiveness of these compounds against a range of bacterial and fungal pathogens underscores the versatility and utility of the 1,3,4-oxadiazole core in antimicrobial drug development (Darwish et al., 2014).
Anti-Inflammatory Properties
Compounds featuring the 1,3,4-oxadiazole nucleus have been investigated for their anti-inflammatory properties as well. These studies have demonstrated that certain derivatives can effectively reduce inflammation, suggesting their potential use in treating inflammatory conditions. The research indicates that the structural features of these compounds are key to their anti-inflammatory activity, providing a basis for the design of new anti-inflammatory drugs (Nargund et al., 1994).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-19-16(23-21-10)11-2-7-15(18-8-11)24-9-14(22)20-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKKJFPGUNEMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.